L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl-
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Overview
Description
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is a complex organic compound that belongs to the family of amino acids This compound is characterized by the presence of a thiol group, which imparts unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- typically involves the condensation of aminothiols with mercapto-carbonyl compounds. One common method is the reaction of L-cysteine with a mercapto-carbonyl compound under controlled conditions. The reaction is usually carried out in a methanol solvent at room temperature, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring that the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group results in the formation of disulfides, while reduction leads to the cleavage of disulfide bonds, regenerating the thiol group.
Scientific Research Applications
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes, particularly in redox reactions and protein synthesis.
Medicine: It has potential therapeutic applications, including as an antioxidant and in the treatment of certain diseases.
Industry: The compound is used in the production of pharmaceuticals, cosmetics, and food additives
Mechanism of Action
The mechanism of action of L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. Additionally, the compound can act as an antioxidant by neutralizing reactive oxygen species, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A simpler amino acid with a thiol group, used in similar applications.
Cysteamine: Another thiol-containing compound with similar chemical properties.
Dithiothreitol: A reducing agent used to break disulfide bonds in proteins.
Uniqueness
L-Cysteine, N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-S-methyl- is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable disulfide bonds and act as an antioxidant makes it valuable in various scientific and industrial applications .
Properties
CAS No. |
88389-36-0 |
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Molecular Formula |
C14H19NO3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(2R)-2-[(2-benzyl-3-sulfanylpropanoyl)amino]-3-methylsulfanylpropanoic acid |
InChI |
InChI=1S/C14H19NO3S2/c1-20-9-12(14(17)18)15-13(16)11(8-19)7-10-5-3-2-4-6-10/h2-6,11-12,19H,7-9H2,1H3,(H,15,16)(H,17,18)/t11?,12-/m0/s1 |
InChI Key |
FZRGABJCSDRJBM-KIYNQFGBSA-N |
Isomeric SMILES |
CSC[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
Canonical SMILES |
CSCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)CS |
Origin of Product |
United States |
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